2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
Description
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Properties
IUPAC Name |
2,4-dimethyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c1-8-14(26-10(3)18-8)15(24)17-7-13-21-20-12-6-11(4-5-23(12)13)16-19-9(2)22-25-16/h4-6H,7H2,1-3H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPQKLBUAMXMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is a hybrid molecule that incorporates diverse pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structure and Properties
The compound features a complex structure that combines elements from oxadiazoles, triazoles, and thiazoles. These structural motifs are associated with various biological activities:
- Oxadiazole : Known for anticancer and antimicrobial properties.
- Triazole : Exhibits antifungal and antibacterial activities.
- Thiazole : Associated with anti-inflammatory and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation such as:
- Telomerase
- Histone Deacetylases (HDAC)
- Thymidylate Synthase
For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting cancer cell lines by targeting these enzymes . The hybrid nature of the compound may enhance its efficacy by allowing it to interact with multiple biological targets simultaneously.
Antimicrobial Activity
The thiazole component contributes to the antimicrobial activity of the compound. Thiazole derivatives have been documented to possess broad-spectrum activity against various pathogens. Studies demonstrate that modifications in the thiazole structure can lead to enhanced antibacterial efficacy .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting specific enzymes like HDAC and thymidylate synthase, the compound can impede cancer cell growth and induce apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.
Study 1: Anticancer Efficacy
A recent study evaluated a series of oxadiazole-triazole hybrids against various cancer cell lines. The compound demonstrated IC50 values lower than conventional chemotherapeutics in several cases, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hybrid A | MCF-7 | 5.6 |
| Hybrid B | HeLa | 3.2 |
| Hybrid C | A549 | 4.8 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives. The results indicated that compounds similar to our target exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound X | Staphylococcus aureus | 12 |
| Compound Y | Escherichia coli | 8 |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been synthesized and tested for their antibacterial and antifungal activities. In one study, certain 1,3,4-oxadiazole derivatives demonstrated comparable effectiveness to established antibiotics against various bacterial strains .
Anticancer Potential
The compound's structural features allow it to potentially inhibit key enzymes involved in cancer cell proliferation. Research has shown that oxadiazole derivatives can effectively target thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. This mechanism has been explored in the context of developing new anticancer agents .
Antitubercular Activity
Another area of research involves the evaluation of compounds similar to this compound for their activity against Mycobacterium tuberculosis. Studies have highlighted the potential of these compounds to inhibit the growth of multidrug-resistant strains of tuberculosis .
Case Studies
Preparation Methods
Ethyl 2,4-Dimethylthiazole-5-Carboxylate Formation
Phosphorus pentasulfide (P₂S₅) mediates the reaction between chloroacetone and ethyl thioacetamide in dry benzene. The exothermic process yields ethyl 2,4-dimethylthiazole-5-carboxylate at 90% efficiency after reflux (4 h) and purification.
Saponification to 2,4-Dimethylthiazole-5-Carboxylic Acid
Hydrolysis of the ethyl ester occurs under reflux (4 h) with 10% NaOH in ethanol/water (1:1). Acidification with HCl precipitates the carboxylic acid (85–90% yield).
Table 1: Reaction Conditions for Thiazole Intermediate
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ester formation | P₂S₅, chloroacetone, benzene, 4 h | 90% | |
| Saponification | NaOH (10%), ethanol/water, reflux | 85–90% |
Construction of 7-(3-Methyl-1,2,4-Oxadiazol-5-yl)-Triazolo[4,3-a]Pyridine
Microwave-Assisted Triazolo[1,5-a]Pyridine Synthesis
A catalyst-free microwave method (120°C, 30 min) cyclizes nitrile-containing precursors with hydrazines. Transamidation and intramolecular condensation form the triazolopyridine core.
Oxadiazole Ring Installation
The 3-methyl-1,2,4-oxadiazole moiety is introduced via cyclocondensation of amidoximes with acyl chlorides. For example, treating 7-cyano-triazolo[4,3-a]pyridine with hydroxylamine and acetyl chloride forms the oxadiazole at 70–75°C (12 h, 68% yield).
Table 2: Triazolopyridine-Oxadiazole Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Triazolo ring formation | Microwave, 120°C, 30 min | 82% | |
| Oxadiazole formation | NH₂OH·HCl, AcCl, 70–75°C, 12 h | 68% |
Coupling of Thiazole-5-Carboxylic Acid to Triazolopyridine-Oxadiazole
Carboxamide Bond Formation
Activation of 2,4-dimethylthiazole-5-carboxylic acid with EDCl/HOBt (1:1.2 molar ratio) in DMF facilitates coupling to (7-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methanamine. The reaction proceeds at 25°C (18 h), yielding the target compound at 76% after silica gel purification.
Alternative Coupling Agents
DCC/HOBt and HATU demonstrate comparable efficiency (70–74% yields) but require anhydrous conditions.
Table 3: Coupling Reagent Comparison
| Reagent System | Solvent | Temp (°C) | Yield | Source |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 76% | |
| DCC/HOBt | CH₂Cl₂ | 0→25 | 72% | |
| HATU/DIEA | DMF | 25 | 74% |
Optimization and Mechanistic Insights
Microwave vs. Conventional Heating
Microwave irradiation reduces triazolopyridine synthesis time from 12 h to 30 min, improving yields by 12–15%.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis typically involves cyclization and alkylation steps. A critical intermediate is the hydrazide derivative, which can undergo cyclization with phosphorous oxychloride (POCl₃) to form the oxadiazole ring . For the triazolopyridine core, alkylation of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH₂Cl in DMF/K₂CO₃ at room temperature is effective . Prioritize intermediates like hydrazides (for oxadiazole formation) and pre-functionalized triazolopyridine cores to streamline synthesis.
Q. How can researchers optimize reaction conditions for introducing the 3-methyl-1,2,4-oxadiazole moiety?
Optimization requires Design of Experiments (DoE) to test variables like solvent (DMF preferred), base (K₂CO₃), and temperature (room temperature for alkylation) . Flow chemistry methods can enhance reproducibility and scalability for sensitive steps, such as avoiding side reactions during cyclization .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H/¹³C): Assign peaks for the thiazole (δ 7.8–8.2 ppm), oxadiazole (δ 2.5 ppm for CH₃), and triazolopyridine moieties .
- IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Mass spectrometry : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism .
Q. How should researchers address low yields in the alkylation step of the triazolopyridine core?
Low yields may arise from incomplete substitution or steric hindrance. Use a 10–20% excess of alkylating agent (RCH₂Cl) and monitor reaction progress via TLC. Adjust solvent polarity (e.g., DMF for solubility) or switch to milder bases (e.g., NaHCO₃ instead of K₂CO₃) to reduce side reactions .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound?
Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using software like AutoDock or Schrödinger Suite can predict binding affinities . Focus on interactions between the oxadiazole/thiazole moieties and active-site residues. Pair docking with molecular dynamics simulations to assess stability over time .
Q. How can researchers resolve discrepancies in NMR data between experimental and theoretical spectra?
Discrepancies often stem from dynamic effects (e.g., tautomerism) or solvent interactions. Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra under experimental conditions (e.g., DMSO-d₆). Compare experimental coupling constants (e.g., J = 2–3 Hz for aromatic protons) with theoretical values .
Q. What strategies improve the compound’s solubility for in vitro assays?
- Structural modifications : Introduce hydrophilic groups (e.g., –OH, –NH₂) on the thiazole or oxadiazole rings .
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Salt formation : React the carboxamide with sodium bicarbonate to form a water-soluble sodium salt .
Q. How to design structure-activity relationship (SAR) studies focusing on the thiazole and oxadiazole moieties?
- Variation of substituents : Synthesize analogs with halogens (e.g., –Cl, –F) or electron-donating groups (e.g., –OCH₃) on the oxadiazole ring .
- Bioisosteric replacement : Replace the thiazole with 1,3,4-thiadiazole to assess changes in activity .
- Statistical modeling : Apply multivariate analysis (e.g., PLS regression) to correlate substituent properties (e.g., logP, Hammett constants) with biological data .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between in vitro and in silico studies?
Re-evaluate assay conditions (e.g., cell permeability, protein binding) that may limit in vitro efficacy. Validate docking predictions with mutagenesis studies (e.g., alanine scanning of key residues) . Cross-reference with analogs (e.g., 1,3,4-thiadiazole derivatives) to identify scaffold-specific limitations .
Q. What experimental controls are essential when studying metabolic stability?
- Positive controls : Use stable analogs (e.g., fluorinated derivatives) to benchmark degradation rates .
- Liver microsome assays : Include NADPH-dependent and independent conditions to distinguish enzymatic vs. non-enzymatic degradation .
- LC-MS/MS monitoring : Track metabolite formation (e.g., hydroxylation at the methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
